(R)-1-(2-bromophenyl)ethanol

Description

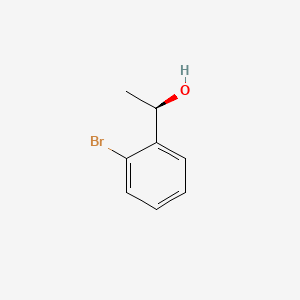

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZSFZSPIUINR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370544 | |

| Record name | (R)-1-(2-bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76116-20-6 | |

| Record name | (R)-1-(2-bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-Bromo-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(2-bromophenyl)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2-bromophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its specific stereochemistry and functional groups make it a key intermediate for creating complex molecules with precise three-dimensional structures, a critical aspect in modern drug design. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number | 76116-20-6 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 54-56 °C | [3] |

| Boiling Point | 243.5 °C at 760 mmHg | [3] |

| Density | 1.5 g/cm³ | [3] |

| Solubility | Soluble in organic solvents | |

| Purity | ≥95.0% | [4] |

Safety and Hazard Information

Appropriate handling of this compound is crucial to ensure laboratory safety. Key hazard information is outlined below.

| Hazard Information | Details | Reference |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | |

| Incompatible Materials | Strong oxidizing agents. |

Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs), offers high enantioselectivity under mild reaction conditions.

Experimental Protocol: Enzymatic Asymmetric Reduction of 2-Bromoacetophenone

This protocol is based on established methods for the asymmetric reduction of ketones using a recombinant alcohol dehydrogenase.[5][6]

Materials:

-

2-bromoacetophenone

-

Alcohol Dehydrogenase (ADH) selective for the (R)-enantiomer

-

NADH or NADPH as a cofactor

-

A cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable ADH)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane and ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

-

Addition of Reagents: To the buffer, add 2-bromoacetophenone to a final concentration of 10-50 mM.

-

Cofactor and Regeneration System: Add the NADH or NADPH cofactor to a catalytic amount (e.g., 0.1-1 mM). Introduce the cofactor regeneration system. For example, if using isopropanol, it can often serve as both the regenerating substrate and a co-solvent.

-

Enzyme Addition: Initiate the reaction by adding the purified alcohol dehydrogenase. The amount of enzyme will depend on its specific activity, which should be determined beforehand.

-

Reaction Conditions: Maintain the reaction at a constant temperature (typically 25-37 °C) and agitation for a period of 12-48 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of the ketone to the alcohol.

-

Work-up: Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent, such as ethyl acetate, to extract the product.

-

Extraction: Perform a liquid-liquid extraction by thoroughly mixing the reaction mixture with ethyl acetate. Separate the organic layer. Repeat the extraction of the aqueous layer to maximize product recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the resulting this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or GC.

Synthesis Workflow

Caption: Asymmetric synthesis of this compound.

Applications in Drug Development and Potential Biological Relevance

Chiral secondary alcohols like this compound are crucial intermediates in the pharmaceutical industry. The stereochemistry of a drug molecule is often paramount to its efficacy and safety, as different enantiomers can have vastly different biological activities.

This compound as a Chiral Building Block:

This compound provides a scaffold with a defined stereocenter, a bromine atom for further functionalization (e.g., through cross-coupling reactions), and a hydroxyl group that can be used for esterification, etherification, or as a directing group in subsequent synthetic steps. These features make it a versatile starting material for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). While specific drugs derived directly from this starting material are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.

Relevance to Signaling Pathways:

Currently, there is a lack of direct research on the specific interactions of this compound with intracellular signaling pathways. However, the broader class of molecules to which it belongs—alcohols—are known to modulate cellular signaling. For instance, ethanol itself can impact a wide array of signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases.[7][8][9] These pathways are fundamental to processes such as neuronal excitability, gene expression, and cellular metabolism.

The introduction of a bromophenyl group and a specific stereochemistry in this compound suggests that its interactions would be more specific than those of simple ethanol. As a chiral molecule, it has the potential to interact stereoselectively with chiral biological receptors, such as enzymes and ion channels, which could, in turn, modulate their associated signaling pathways. Further research is warranted to explore the specific biological activities and potential therapeutic applications of this compound and its derivatives.

References

- 1. (R)-(+)-1-(2-Bromophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 2. (S)-(+)-1-(2-Bromophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]

- 4. (R)-1-(4-Bromophenyl)ethanol-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 7. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-(2-bromophenyl)ethanol (CAS: 76116-20-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-bromophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in asymmetric synthesis. Its utility is particularly noted in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and spectroscopic characterization of this compound, along with its applications in drug development.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature. A summary of its key physicochemical properties is presented in the table below. Information on its solubility in various organic solvents is not extensively documented, though it is expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate.

| Property | Value | Reference(s) |

| CAS Number | 76116-20-6 | [1] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 243.5 °C (Predicted) | [2] |

| Optical Rotation | [α]²²/D +54° (c=1 in chloroform) | [2] |

Synthesis

The primary route to enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 2'-bromoacetophenone. Both biocatalytic and chemocatalytic methods have proven effective for this transformation.

Experimental Protocol: Asymmetric Biocatalytic Reduction

This protocol is adapted from methodologies described for the asymmetric reduction of 2'-haloacetophenones using engineered secondary alcohol dehydrogenases (SADHs).

Workflow for Asymmetric Biocatalytic Reduction

Methodology:

-

Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., Tris-HCl, pH 7.0) is prepared containing 2'-bromoacetophenone.

-

Cofactor and Cosolvent: Isopropanol is added to the mixture, serving as both a cosolvent to aid in the solubility of the substrate and as a co-substrate for the regeneration of the NADPH cofactor.

-

Enzyme Addition: An engineered (R)-selective secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) is introduced to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored for conversion of the ketone to the alcohol, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Extraction: Upon completion, the reaction mixture is quenched and the product is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Experimental Protocol: Asymmetric Chemocatalytic Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a borane source.

Workflow for Corey-Bakshi-Shibata (CBS) Reduction

Methodology:

-

Catalyst Preparation: The (R)-CBS catalyst is either purchased or prepared in situ in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: The catalyst solution is cooled to a low temperature (e.g., -20 °C to 0 °C).

-

Reagent Addition: A solution of 2'-bromoacetophenone in anhydrous THF is added dropwise to the catalyst solution, followed by the slow addition of a borane source (e.g., borane-THF complex or borane-dimethyl sulfide complex).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., addition of dilute HCl).

-

Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Purification

Purification of this compound is typically achieved by flash column chromatography on silica gel.

Experimental Protocol: Column Chromatography

Methodology:

-

Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a chromatography column.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The optimal solvent ratio is determined by TLC analysis of the crude material.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in the public domain, representative data for structurally similar compounds are provided for reference. The key expected spectral features are described below.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The methine proton is expected to be a quartet, and the methyl protons a doublet. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the two substituted aromatic carbons, four unsubstituted aromatic carbons, the methine carbon, and the methyl carbon. |

| FTIR (cm⁻¹) | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C-O stretching. |

| Mass Spec (m/z) | A molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of a methyl group and water. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion and bromine-containing fragments. |

Applications in Drug Development

Chiral alcohols such as this compound are important intermediates in the synthesis of enantiomerically pure pharmaceutical agents. A U.S. patent explicitly lists "[R]-1-(2-bromophenyl)-1-ethanol" as a novel chiral intermediate for the production of phenyl or substituted phenylalkylamine pharmaceutical agents, underscoring its relevance in medicinal chemistry.[1] These chiral building blocks are crucial for creating stereochemically defined drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects.

Logical Relationship in Pharmaceutical Synthesis

Conclusion

This compound is a key chiral intermediate with established utility in the synthesis of pharmaceutical compounds. Its preparation via asymmetric reduction of 2'-bromoacetophenone is well-precedented through both biocatalytic and chemocatalytic methods. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its synthesis, purification, and application in drug discovery and development programs. Further characterization of its solubility and the public dissemination of its experimental spectroscopic data would be beneficial to the scientific community.

References

An In-depth Spectroscopic Guide to (R)-1-(2-bromophenyl)ethanol for Researchers and Drug Development Professionals

An authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of (R)-1-(2-bromophenyl)ethanol. This document provides a comprehensive interpretation of the spectral data, detailed experimental protocols, and a visual representation of the molecular structure's signaling pathways, designed for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a chiral aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. Its stereochemistry and the influence of the ortho-bromo substituent on the phenyl ring create a unique electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR) spectra. A thorough understanding of its ¹H and ¹³C NMR spectral data is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in biological systems. This technical guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for scientists engaged in its synthesis, characterization, and application.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the methine proton of the ethanol moiety, the methyl protons, and the hydroxyl proton. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.55 | dd | ~8.0, 1.2 | 1H | Ar-H |

| ~7.50 | dd | ~7.6, 1.6 | 1H | Ar-H |

| ~7.35 | td | ~7.6, 1.2 | 1H | Ar-H |

| ~7.15 | td | ~7.6, 1.6 | 1H | Ar-H |

| ~5.25 | q | ~6.4 | 1H | CH-OH |

| ~2.10 | d | ~3.6 | 1H | OH |

| ~1.45 | d | ~6.4 | 3H | CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

The aromatic region of the spectrum displays four distinct signals, consistent with a monosubstituted benzene ring where the ortho-substituent removes the plane of symmetry. The protons on the aromatic ring exhibit complex splitting patterns due to both ortho and meta couplings. The methine proton (CH-OH) appears as a quartet due to coupling with the three equivalent protons of the adjacent methyl group. Correspondingly, the methyl protons (CH₃) appear as a doublet, coupled to the single methine proton. The hydroxyl proton (OH) typically appears as a broad singlet, but in this case, it is shown as a doublet, indicating coupling to the methine proton. The position of the hydroxyl proton signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound reveals eight distinct carbon signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data is summarized in Table 2.

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~143.5 | Ar-C (quaternary) |

| ~132.8 | Ar-CH |

| ~128.9 | Ar-CH |

| ~127.5 | Ar-CH |

| ~127.2 | Ar-CH |

| ~121.8 | Ar-C-Br (quaternary) |

| ~70.0 | CH-OH |

| ~24.5 | CH₃ |

Note: The exact chemical shifts may vary slightly depending on the experimental conditions.

The spectrum shows six signals in the aromatic region (δ 120-145 ppm). The downfield shift of the carbon attached to the hydroxyl group (CH-OH) to around 70.0 ppm is characteristic of a carbon bonded to an electronegative oxygen atom. The carbon atom directly bonded to the bromine atom (C-Br) is observed at approximately 121.8 ppm. The upfield signal at around 24.5 ppm corresponds to the methyl carbon (CH₃).

Experimental Protocols

¹H NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer at room temperature. A standard pulse sequence is used, with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy

A sample of this compound (typically 20-30 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) with TMS as the internal standard. The proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer at room temperature. A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons.

Visualization of NMR Signal Relationships

The following diagram illustrates the key correlations between the protons in this compound as determined by ¹H NMR spectroscopy. The connectivity and coupling relationships are crucial for the complete assignment of the spectrum.

Caption: ¹H-¹H coupling network in this compound.

This diagram visually represents the through-bond coupling interactions between neighboring protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum. The ortho-coupling between adjacent aromatic protons and the vicinal coupling between the methine and methyl protons are key features for structural elucidation.

Biological activity of chiral 2-bromophenylethanol derivatives

An In-depth Technical Guide on the Core Biological Activity of Chiral 2-Bromophenylethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Within this landscape, halogenated organic compounds, particularly those containing bromine, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Furthermore, the principle of chirality is of paramount importance in pharmacology, as the stereochemistry of a molecule can profoundly influence its interaction with biological targets, leading to significant differences in efficacy and toxicity between enantiomers.

This technical guide focuses on the untapped potential of chiral 2-bromophenylethanol derivatives. While the biological activities of bromophenols and the pharmacological significance of chirality are individually well-documented, the specific bioactivity of the enantiomers of 2-bromophenylethanol derivatives remains a nascent field of study. This document provides a comprehensive framework for the synthesis, chiral separation, and biological evaluation of these promising compounds. It is designed to serve as a roadmap for researchers and drug development professionals interested in exploring this chemical space.

The guide outlines detailed experimental protocols for investigating potential anticancer, antimicrobial, and neurological activities. It also presents a structured format for data presentation to facilitate the clear comparison of the biological effects of the (R)- and (S)-enantiomers. Finally, visualizations of the proposed experimental workflow and a hypothetical signaling pathway are provided to further guide research in this area.

Synthesis and Chiral Separation

Proposed Synthesis of Racemic 2-Bromophenylethanol Derivatives

A plausible synthetic route to racemic 2-bromophenylethanol derivatives begins with the corresponding 2-bromoacetophenone. The general scheme involves the reduction of the ketone to the corresponding alcohol.

Experimental Protocol: Synthesis of Racemic 2-(2-Bromophenyl)ethanol

-

Reaction Setup: To a solution of 2'-bromoacetophenone (1.0 eq) in methanol (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (30:70).

-

Work-up: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford racemic 2-(2-bromophenyl)ethanol.

Proposed Chiral Separation of 2-Bromophenylethanol Enantiomers

The separation of the synthesized racemic mixture into its constituent enantiomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase column, such as a Daicel Chiralpak AD-H or similar.

-

Mobile Phase: A typical mobile phase for the separation of such compounds would be a mixture of n-hexane and isopropanol. The optimal ratio should be determined empirically, starting with a 90:10 (v/v) mixture.

-

Sample Preparation: Dissolve the racemic 2-(2-bromophenyl)ethanol in the mobile phase to a concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25 °C

-

-

Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

-

Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (ee) of each.

Proposed Biological Activity Screening

Based on the known activities of structurally related compounds, the following biological assays are proposed for screening the (R)- and (S)-enantiomers of 2-bromophenylethanol derivatives.

Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the (R)- and (S)-enantiomers of the 2-bromophenylethanol derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial inoculum in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the (R)- and (S)-enantiomers in a 96-well microtiter plate with MHB to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data obtained from the proposed biological assays should be summarized in clearly structured tables to facilitate easy comparison between the enantiomers.

Table 1: Hypothetical Cytotoxicity of Chiral 2-(2-Bromophenyl)ethanol Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| (R)-2-(2-Bromophenyl)ethanol | MCF-7 | 25.3 ± 2.1 |

| (S)-2-(2-Bromophenyl)ethanol | MCF-7 | 5.8 ± 0.7 |

| (R)-2-(2-Bromophenyl)ethanol | A549 | 42.1 ± 3.5 |

| (S)-2-(2-Bromophenyl)ethanol | A549 | 12.5 ± 1.3 |

| Doxorubicin (Positive Control) | MCF-7 | 0.5 ± 0.1 |

| Doxorubicin (Positive Control) | A549 | 0.8 ± 0.2 |

Table 2: Hypothetical Antimicrobial Activity of Chiral 2-(2-Bromophenyl)ethanol Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| (R)-2-(2-Bromophenyl)ethanol | 64 | >512 |

| (S)-2-(2-Bromophenyl)ethanol | 16 | 256 |

| Ciprofloxacin (Positive Control) | 0.5 | 0.015 |

Visualizations

Experimental Workflow

An In-depth Technical Guide to (R)-1-(2-bromophenyl)ethanol: Safety, Handling, and GHS Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and regulatory information for (R)-1-(2-bromophenyl)ethanol (CAS No. 76116-20-6). The following sections detail the chemical's properties, hazards, and recommended safety protocols to ensure its proper use in a laboratory setting.

Section 1: Chemical Identification

-

IUPAC Name: (1R)-1-(2-bromophenyl)ethanol[1]

-

Synonyms: (R)-(+)-1-(2-Bromophenyl)ethanol, (R)-(+)-2-Bromo-alpha-methylbenzyl alcohol[1]

-

Molecular Weight: 201.06 g/mol [3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification is summarized in the table below. It is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2][4]

Table 1: GHS Classification for this compound

| GHS Classification | Hazard Class and Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[5] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2][3] |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[2][3] |

Data sourced from multiple safety data sheets.[2][3][6]

GHS Pictograms and Their Meanings

Caption: GHS Pictogram for this compound.

Section 3: Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [4] |

| Appearance | Beige Powder | [4] |

| Odor | Pungent | [4] |

| Melting Point/Range | 54°C to 56°C | [1] |

| Boiling Point/Range | 96 - 99 °C @ 0.5 mmHg | [6] |

| Solubility | Miscible with water | [7] |

| Specific Gravity / Density | 1.430 | [6] |

Section 4: Handling and Storage

Safe Handling

-

Avoid contact with skin and eyes.[2]

-

Do not breathe dust or vapors.[2]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wear appropriate personal protective equipment (PPE).[6]

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

-

Store locked up.[8]

Section 5: Exposure Controls & Personal Protection

Engineering Controls

-

Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is recommended.[6]

-

Safety showers and eyewash stations should be close to the workstation.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[6]

Section 6: Stability and Reactivity

-

Reactivity: No information available.

-

Possibility of Hazardous Reactions: No information available.[2]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide.

Section 7: Toxicological Information

Limited toxicological data is available for this specific compound. The GHS classification is based on the hazards of similar compounds.

Table 3: Toxicological Data Summary for this compound

| Effect | Classification | Remarks |

| Acute Toxicity | ||

| Oral | Category 4 | Harmful if swallowed.[2] |

| Dermal | Category 4 | Harmful in contact with skin.[2] |

| Inhalation | Category 4 | Harmful if inhaled.[2] |

| Skin corrosion/irritation | Category 2 | Causes skin irritation.[2] |

| Serious eye damage/irritation | Category 2 | Causes serious eye irritation.[2] |

| Respiratory or skin sensitization | No data available | |

| Germ cell mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive toxicity | No data available | |

| Specific target organ toxicity - single exposure | Category 3 | May cause respiratory irritation.[2] |

| Specific target organ toxicity - repeated exposure | No data available | |

| Aspiration hazard | No data available |

Section 8: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[6] Do not let the product enter drains.

Section 9: Experimental Protocol for Safe Handling

This protocol outlines the general steps for safely handling this compound in a research laboratory.

-

Pre-Experiment Preparation:

-

Read and understand the Safety Data Sheet (SDS) for this compound.[2]

-

Ensure a chemical fume hood is available and functioning correctly.

-

Verify that a safety shower and eyewash station are accessible.

-

Gather all necessary PPE, including chemical safety goggles, a lab coat, and appropriate gloves.

-

-

Handling and Use:

-

Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.[8]

-

Wear all required PPE throughout the handling process.[6]

-

When weighing the solid, do so in a manner that avoids generating dust.

-

Keep the container tightly closed when not in use.[2]

-

Avoid contact with skin and eyes. In case of accidental contact, follow first-aid measures outlined in the SDS.[2]

-

-

Post-Handling and Waste Disposal:

-

Storage:

-

Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2]

-

Section 10: Visualizations

Caption: A logical workflow for the safe handling of laboratory chemicals.

References

- 1. (R)-(+)-1-(2-Bromophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 1-(2-Bromophenyl)ethanol | C8H9BrO | CID 95455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. ehss.syr.edu [ehss.syr.edu]

- 8. aksci.com [aksci.com]

An In-Depth Technical Guide to (1R)-1-(2-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(2-Bromophenyl)ethanol is a chiral aromatic alcohol that serves as a crucial building block in synthetic organic chemistry. Its stereospecific configuration and the presence of a bromine atom on the phenyl ring make it a valuable intermediate for the synthesis of a variety of more complex chiral molecules, particularly in the field of drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of (1R)-1-(2-bromophenyl)ethanol, detailed experimental protocols for its enantioselective synthesis, and a discussion of its applications as a key intermediate in the preparation of biologically active compounds.

Chemical Identity and Properties

The IUPAC name for the compound is (1R)-1-(2-bromophenyl)ethanol. It is also commonly referred to by several synonyms.

Table 1: Chemical Identifiers and Synonyms

| Identifier/Synonym | Value |

| IUPAC Name | (1R)-1-(2-bromophenyl)ethanol |

| CAS Number | 76116-20-6[1] |

| Molecular Formula | C₈H₉BrO[1] |

| Synonyms | (R)-(+)-1-(2-Bromophenyl)ethanol, (R)-2-Bromo-α-methylbenzyl alcohol |

A summary of the key physicochemical properties of (1R)-1-(2-bromophenyl)ethanol is presented in Table 2.

Table 2: Physicochemical Properties of (1R)-1-(2-Bromophenyl)ethanol

| Property | Value | Reference |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 54-56 °C | |

| Boiling Point | 243.5 °C at 760 mmHg | |

| Solubility | Soluble in most organic solvents | |

| Optical Rotation | [α]²⁰/D +54°, c=1 in chloroform |

Experimental Protocols: Enantioselective Synthesis

The enantioselective synthesis of (1R)-1-(2-bromophenyl)ethanol is of paramount importance to ensure the stereochemical purity of the final products in multi-step syntheses. The most common and efficient method involves the asymmetric reduction of the corresponding prochiral ketone, 2-bromoacetophenone.

Asymmetric Reduction of 2-Bromoacetophenone using a Chiral Catalyst

This protocol describes a general procedure for the enantioselective reduction of 2-bromoacetophenone using a chiral catalyst, such as a derivative of the Noyori catalyst or an oxazaborolidine catalyst.

Materials:

-

2-Bromoacetophenone

-

Isopropanol (as both solvent and hydride source)

-

Chiral Ruthenium Catalyst (e.g., (R,R)-Ts-DPEN-Ru) or Chiral Oxazaborolidine Catalyst (e.g., (R)-CBS catalyst)

-

Inert solvent (e.g., Toluene or Dichloromethane)

-

Reducing agent (if using an oxazaborolidine catalyst, e.g., Borane-dimethyl sulfide complex)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dried flask is charged with 2-bromoacetophenone and the chiral catalyst (typically 0.1-1 mol%). The flask is then purged with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Anhydrous isopropanol (for transfer hydrogenation with a Ru-catalyst) or an inert solvent like toluene (for borane reduction with an oxazaborolidine catalyst) is added.

-

Initiation of Reduction:

-

For Transfer Hydrogenation: The mixture is heated to a specified temperature (e.g., 80 °C) to initiate the hydrogen transfer from isopropanol to the ketone.

-

For Borane Reduction: The solution is cooled to a low temperature (e.g., -20 °C to 0 °C), and the borane reagent is added slowly.

-

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol). The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (1R)-1-(2-bromophenyl)ethanol with high enantiomeric excess.

Diagram 1: General Workflow for Asymmetric Synthesis

Asymmetric synthesis workflow.

Applications in Drug Development

(1R)-1-(2-Bromophenyl)ethanol is a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[] Its utility stems from the ability to introduce a specific stereocenter and the potential for further functionalization via the bromo substituent.

While direct biological activity of (1R)-1-(2-bromophenyl)ethanol is not extensively documented, its derivatives have shown promise in medicinal chemistry. For instance, compounds with a similar structural motif are being investigated for various therapeutic applications. The core structure can be modified through reactions such as Suzuki or Sonogashira coupling at the bromine position, and etherification or esterification at the hydroxyl group, to generate a library of compounds for biological screening.

Diagram 2: Synthetic Utility in Medicinal Chemistry

Diversification of the core scaffold.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the direct biological activity or the modulation of specific signaling pathways by (1R)-1-(2-bromophenyl)ethanol itself. Research efforts are more focused on the biological profiles of the more complex molecules synthesized from this chiral intermediate. It is plausible that derivatives could interact with a range of biological targets, and any observed activity would be highly dependent on the nature of the substituents introduced.

Conclusion

(1R)-1-(2-Bromophenyl)ethanol is a stereochemically defined and synthetically versatile intermediate. Its importance in the pharmaceutical industry is underscored by its role as a chiral building block for the synthesis of complex, biologically active molecules. The well-established protocols for its enantioselective synthesis provide a reliable route to this key starting material. Future research will likely focus on the exploration of novel derivatives of (1R)-1-(2-bromophenyl)ethanol and the evaluation of their therapeutic potential across various disease areas.

References

A Comprehensive Technical Guide on the Solubility and Stability of (R)-1-(2-bromophenyl)ethanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of (R)-1-(2-bromophenyl)ethanol, a chiral aromatic alcohol of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing robust experimental protocols for determining these crucial parameters. The information presented herein is based on established methodologies for similar small organic molecules and data available for analogous compounds.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |

| Aqueous | Water | Slightly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade): Methanol, Ethanol, Isopropanol, Acetone, DMF, DMSO, Hexane, Toluene, Purified Water

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Centrifuge

-

HPLC with a suitable chiral column or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the bath temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A pre-established calibration curve of the compound in the respective solvent should be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Stability Assessment and Forced Degradation Studies

Assessing the stability of this compound is critical for understanding its shelf-life and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products under various stress conditions.

Recommended Stress Conditions

Forced degradation studies should be conducted on a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). The following conditions are recommended as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solution stored at 60 °C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Experimental Protocol for Forced Degradation

-

Sample Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

-

For each stress condition, transfer an aliquot of the stock solution into a separate vial.

-

Add the respective stressor (acid, base, or oxidizing agent). For thermal and photostability, no additional reagent is needed.

-

A control sample (unstressed) should be stored under normal conditions.

-

-

Stress Application:

-

Expose the samples to the specified conditions for the designated time.

-

After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

-

Analysis:

-

Analyze the stressed samples and the control sample using a stability-indicating analytical method, typically a gradient HPLC method with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

-

The purity of the peak for this compound should be monitored to ensure no co-eluting peaks.

-

-

Data Interpretation:

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and characterize the major degradation products using techniques like mass spectrometry and NMR.

-

Logical Workflow for Stability Assessment

Caption: A diagram showing the parallel workflow for conducting forced degradation studies.

Conclusion

This technical guide outlines the predicted solubility and a systematic approach to experimentally determine the solubility and stability of this compound. While specific data for this compound is scarce, the provided protocols offer a robust framework for researchers to generate reliable data essential for its application in drug development and chemical research. The qualitative predictions based on its analogue, 1-phenylethanol, serve as a useful starting point for solvent selection in these experimental investigations. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data.

References

The Pivotal Role of (R)-1-(2-Bromophenyl)ethanol as a Chiral Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-1-(2-bromophenyl)ethanol is a crucial chiral building block in the synthesis of complex pharmaceutical molecules. Its stereospecific structure allows for the precise construction of enantiomerically pure active pharmaceutical ingredients (APIs), thereby enhancing their therapeutic efficacy and reducing potential side effects associated with the unwanted enantiomer. This technical guide provides a comprehensive overview of the synthesis of this compound, its application as a chiral intermediate, and detailed experimental protocols.

Synthesis of this compound: A Comparative Overview

The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 2'-bromoacetophenone. Both biocatalytic and chemocatalytic methods have been successfully employed, each offering distinct advantages.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a green and highly selective method for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones.

-

Whole-Cell Biocatalysis: Microorganisms such as Rhodococcus ruber and genetically engineered E. coli expressing specific ADHs can efficiently reduce 2'-bromoacetophenone to the desired (R)-alcohol. These systems benefit from in-situ cofactor regeneration.

-

Isolated Enzyme Systems: Purified ADHs, such as those from Thermoanaerobacter pseudoethanolicus (TeSADH) and their mutants, offer high selectivity and can be tailored to produce either the (R) or (S) enantiomer with exceptional purity.[1][2]

The choice of enzyme is critical to achieving the desired stereoselectivity. While many ADHs follow Prelog's rule to yield the (S)-alcohol, specific mutants and certain wild-type enzymes can provide the anti-Prelog product, this compound, with high enantiomeric excess.

Chemocatalytic Asymmetric Reduction

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective synthesis of chiral alcohols.

-

Noyori Asymmetric Hydrogenation: This method typically employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, to achieve high enantioselectivity in the hydrogenation of ketones.

-

Corey-Bakshi-Shibata (CBS) Reduction: This approach utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, such as borane, to the ketone.

These chemocatalytic methods offer broad substrate scope and high efficiency, making them valuable alternatives to biocatalysis.

Quantitative Data on the Synthesis of Chiral 1-(2-Bromophenyl)ethanol

The following table summarizes representative quantitative data for the synthesis of chiral 1-(2-bromophenyl)ethanol, highlighting the efficacy of different catalytic systems.

| Method/Catalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| Biocatalytic | |||||

| TeSADH mutants | 2'-Haloacetophenones | (S) or (R) | >99 | >99 | [1][2] |

| Rhodococcus ruber DSM 44541 | Acetophenones | (S) or (R) | High | High | [3] |

| Chemocatalytic | |||||

| Ru-BINAP Catalyst | Ketones | (S) or (R) | High | High | General Literature |

| CBS Catalyst | Ketones | (S) or (R) | High | High | General Literature |

Experimental Protocols

Biocatalytic Asymmetric Reduction of 2'-Bromoacetophenone to this compound (General Protocol)

This protocol is adapted from methodologies for the asymmetric reduction of haloacetophenones using alcohol dehydrogenases. The selection of an appropriate anti-Prelog ADH is crucial for obtaining the (R)-enantiomer.

Materials:

-

2'-Bromoacetophenone

-

Anti-Prelog Alcohol Dehydrogenase (e.g., a specific mutant of TeSADH)

-

NADP+ or NAD+ (depending on enzyme cofactor preference)

-

Isopropanol (for cofactor regeneration)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution containing Tris-HCl buffer and isopropanol (typically 30% v/v).

-

Addition of Reagents: Add 2'-bromoacetophenone to the buffered solution to a final concentration of, for example, 10 mM. Add the cofactor (NADP+ or NAD+) to a final concentration of approximately 1 mM.

-

Enzyme Addition: Initiate the reaction by adding the selected anti-Prelog alcohol dehydrogenase to a final concentration of, for instance, 1-2 µM.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with agitation for a specified period (e.g., 12-24 hours). Monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure this compound.

-

Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.

Role of this compound in the Synthesis of Lenvatinib

Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers. Its synthesis involves the coupling of two key fragments: 4-chloro-7-methoxyquinoline-6-carboxamide and a substituted phenolic moiety. This compound can serve as a precursor to a key intermediate in the synthesis of the latter fragment.

While a direct, one-step conversion is not explicitly detailed in readily available literature, a plausible synthetic pathway involves the transformation of this compound into a suitable phenolic intermediate that can then be incorporated into the Lenvatinib scaffold. One potential, albeit not explicitly documented, route could involve a multi-step sequence including, for example, a Mitsunobu reaction to introduce a protected amine, followed by further functional group manipulations to construct the required 4-amino-3-chlorophenol derivative. The stereocenter established in this compound would be crucial for controlling the overall chirality of a potential precursor to the final drug molecule, although in the known synthesis of Lenvatinib, the final key intermediates are achiral before being coupled. The value of a chiral intermediate like this compound would lie in its potential to enable alternative, stereocontrolled synthetic routes.

Visualizing the Synthetic Pathways

Asymmetric Synthesis of this compound

Caption: Asymmetric synthesis of this compound.

Conceptual Role in Lenvatinib Synthesis

Caption: Conceptual role in Lenvatinib synthesis.

Conclusion

This compound stands out as a valuable chiral intermediate, accessible through highly selective biocatalytic and chemocatalytic methods. Its utility in the stereocontrolled synthesis of complex molecules underscores the importance of asymmetric synthesis in modern drug development. Further exploration of its applications is likely to unveil new and efficient pathways to a range of valuable pharmaceutical compounds.

References

A Technical Guide to the Industrial Applications of Brominated Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Brominated chiral alcohols, or vicinal bromohydrins, are indispensable building blocks in modern organic synthesis. Characterized by a bromine atom and a hydroxyl group on adjacent carbon atoms, these molecules offer a unique combination of functionalities that are highly prized in the pharmaceutical and agrochemical industries.[1] The bromine atom serves as an excellent leaving group for nucleophilic substitutions, while the hydroxyl group can be readily transformed through oxidation or etherification.[1] This dual reactivity makes them versatile precursors for synthesizing a wide range of complex, high-value chiral molecules, including epoxides and amino alcohols.[1][2]

The stereochemistry of these compounds is critical, as the biological activity of many active pharmaceutical ingredients (APIs) and agrochemicals is dependent on a specific enantiomer.[1][3] Consequently, the development of efficient and highly selective methods for producing enantiomerically pure bromohydrins is a key focus of industrial research.

Synthesis of Enantiomerically Enriched Bromohydrins

The industrial synthesis of chiral bromohydrins primarily follows two strategic paths: the direct asymmetric synthesis from prochiral precursors and the resolution of racemic mixtures.

Asymmetric Synthesis from Prochiral Substrates

Asymmetric synthesis creates a specific enantiomer directly from a non-chiral starting material using a chiral catalyst or reagent.

-

Enantioselective Bromohydroxylation of Alkenes: This method involves the direct addition of bromine and a hydroxyl group across a double bond, with a chiral catalyst controlling the stereochemical outcome.[1] Cinnamyl alcohols, for example, can be converted into their corresponding optically active bromohydrins with high enantioselectivity.[2][4]

-

Asymmetric Reduction of α-Bromo Ketones: Chiral reducing agents or catalysts can convert α-bromo ketones into chiral bromohydrins with high enantioselectivity and diastereoselectivity.[1]

-

Indirect Methods via Chiral Epoxides: A widely used and reliable two-step method involves the Sharpless asymmetric epoxidation of an allylic alcohol to produce a chiral epoxide.[1] This epoxide is then regioselectively opened using a bromide nucleophile to yield the desired chiral bromohydrin.[1]

Table 1: Catalytic Asymmetric Synthesis of Chiral Bromohydrins from Alkenes and Ketones

| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Enantioselective Bromohydroxylation [1] | Cinnamyl Alcohol | Chiral Amine Catalyst | 70 | 95 | N/A |

| 4-Me-Cinnamyl Alcohol | Chiral Amine Catalyst | 75 | 94 | N/A | |

| 4-Cl-Cinnamyl Alcohol | Chiral Amine Catalyst | 87 | 93 | N/A |

| Asymmetric Hydrogenation [1] | 2-bromo-1-phenylethanone | Chiral Ru-Catalyst | 99 | 99 | >20:1 |

Resolution of Racemic Mixtures

Kinetic resolution separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or enzyme.

-

Enzymatic Kinetic Resolution (EKR): Lipases are commonly used to selectively acylate one enantiomer of a racemic bromohydrin, leaving the other unreacted.[1] By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining alcohol can be recovered with high enantiomeric purity.[1]

-

Hydrolytic Kinetic Resolution (HKR): Chiral catalysts, such as the Jacobsen (salen)Co(III) complex, can be used for the hydrolytic kinetic resolution of precursor epoxides like epibromohydrin. One enantiomer is selectively hydrolyzed to a diol, leaving the unreacted epoxide enantiomerically enriched.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of these synthetic strategies in a laboratory or industrial setting.

Protocol: Enantioselective Bromohydroxylation of Cinnamyl Alcohols[4]

This protocol is adapted from a reported catalytic asymmetric bromohydroxylation.

-

Materials: (E)-cinnamyl alcohol (substrate), (DHQD)₂PHAL (catalyst), (-)-camphorsulfonic acid (CSA, additive), N-Bromobenzamide (bromine source), Acetonitrile (CH₃CN), and Water (H₂O).

-

Procedure:

-

To a reaction vessel, add the cinnamyl alcohol substrate (0.30 mmol), (DHQD)₂PHAL catalyst (10 mol%), and (-)-CSA additive (10 mol%).

-

Add the solvent system, typically a 10:1 mixture of CH₃CN/H₂O (3.3 mL total).

-

Cool the mixture to the desired temperature (e.g., -30 °C).

-

Add the N-Bromobenzamide bromine source (1.2 equivalents).

-

Stir the reaction mixture for the specified time (e.g., 72 hours), monitoring progress by TLC or HPLC.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product via flash chromatography on silica gel to yield the optically active bromohydrin.

-

Determine the enantiomeric excess (ee) using chiral HPLC.

-

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Bromohydrin[1]

This procedure provides a general workflow for enzymatic kinetic resolution.

-

Materials: Racemic bromohydrin, Lipase (e.g., from Candida antarctica), Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., MTBE or hexane).

-

Procedure:

-

Dissolve the racemic bromohydrin (1.0 equiv) in the chosen organic solvent.

-

Add the lipase, typically 10-50% by weight of the substrate.

-

Add the acyl donor (1.0-5.0 equiv).

-

Stir the mixture at a controlled temperature (e.g., room temperature or 30 °C).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., chiral HPLC or GC) to determine both the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to ensure high enantiomeric excess for both components.

-

Filter off the enzyme. The enzyme can often be washed and recycled.

-

Separate the unreacted alcohol from the formed ester using column chromatography.

-

The ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer of the alcohol.

-

Industrial Applications

The versatility of brominated chiral alcohols makes them valuable intermediates in several key industrial sectors.

Pharmaceutical Synthesis

In the pharmaceutical industry, chirality is a critical factor for drug safety and efficacy.[3] Brominated chiral alcohols are pivotal intermediates for constructing the precise three-dimensional structures required for biological activity.[1]

-

Precursors to Chiral Epoxides: Treatment with a base readily converts a bromohydrin into the corresponding chiral epoxide through an intramolecular Sɴ2 reaction.[5][6] Chiral epoxides are themselves highly valuable building blocks in drug synthesis.[7]

-

Synthesis of Chiral Amino Alcohols: The bromine atom can be displaced by an azide nucleophile, followed by reduction, to produce vicinal amino alcohols, a common structural motif in many APIs.[2]

-

Specific Drug Intermediates: These compounds are used in the synthesis of various drugs. For instance, (S)-1-(2'-bromo-4'-fluorophenyl)ethanol is a potential intermediate for several anti-Alzheimer's drugs, and can be produced via microbial reduction of the corresponding ketone with high yield (>90%) and enantiomeric excess (99%).[3] Similarly, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, which can be prepared via biocatalytic reduction, serves as a building block for rhinovirus protease inhibitors.[3][8]

Table 2: Examples of Brominated Chiral Alcohols and Related Intermediates in Pharmaceutical Synthesis

| Chiral Intermediate | Target Drug Class | Synthesis Method | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol[3] | Anti-Alzheimer's | Microbial Reduction | >90% | >99% |

| (S)-4-chloro-3-hydroxybutanoic acid methyl ester[8] | Cholesterol Lowering Agents | Enzymatic Preparation | - | - |

| (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid[3] | Rhinovirus Protease Inhibitor | Biocatalytic Reduction | - | - |

Agrochemical Synthesis

The principles of chirality and targeted molecular design are also paramount in the agrochemical industry to enhance efficacy and reduce environmental impact.[9] Brominated intermediates play a crucial role in the synthesis of modern pesticides and herbicides.[10] The bromine atom provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups that are essential for the biological activity of the final product.[10] This allows for the precise construction of complex molecules designed to target specific pests or weeds.[10]

Other Industrial Uses

-

Environmental Remediation: Certain halohydrins can aid in the degradation of various halogenated environmental pollutants.[5][11]

-

Material Science: As highly functionalized chiral molecules, they can serve as monomers or building blocks for the synthesis of specialized polymers and materials where stereochemistry influences the final properties.

Conclusion

Brominated chiral alcohols are high-value, versatile intermediates with significant industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Their dual functionality allows for a wide range of chemical transformations, making them powerful tools for constructing complex chiral molecules. Advances in catalytic asymmetric synthesis and enzymatic resolution have provided robust and scalable methods for their production in high enantiomeric purity. As the demand for enantiopure drugs and more sophisticated agrochemicals continues to grow, the industrial importance of brominated chiral alcohols is set to increase, driving further innovation in their synthesis and application.

References

- 1. benchchem.com [benchchem.com]

- 2. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02297K [pubs.rsc.org]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Halohydrin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Halohydrin: Definition, Synthesis, Regioselectivity and Applications [allen.in]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-(2-bromophenyl)ethanol

Introduction

(R)-1-(2-bromophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereoselective synthesis is of significant interest to researchers in organic synthesis and drug development. These application notes provide detailed protocols for three highly effective methods for the enantioselective synthesis of this compound from 2-bromoacetophenone: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH) with a Ru(II) catalyst, and biocatalytic reduction using a ketoreductase (KRED).

Comparative Data of Synthetic Methods

The following table summarizes typical quantitative data for the different enantioselective methods for the reduction of 2-bromoacetophenone to this compound.

| Method | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) | BH₃·SMe₂ (1.5 equiv) | THF | -20 to 25 | 1 - 4 | >95 | >98 |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- (1 mol%) | Formic acid/Triethylamine (5:2) | Acetonitrile | 28 | 12 - 24 | ~92 | >99 |

| Biocatalytic Reduction | Ketoreductase (e.g., KRED-P1-B02) | Isopropanol (cosubstrate) | Phosphate Buffer (pH 7.0) | 30 | 24 | >99 | >99 |

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 2-bromoacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.[1] This method is known for its high enantioselectivity and operational simplicity.

Materials:

-

2-bromoacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) as a 1 M solution in toluene.

-

Cool the flask to 0 °C and add anhydrous THF.

-

Slowly add borane-dimethyl sulfide complex (0.6 equivalents) to the catalyst solution and stir for 10 minutes at 0 °C.

-

In a separate flask, dissolve 2-bromoacetophenone (1.0 equivalent) in anhydrous THF.

-

Add the solution of 2-bromoacetophenone dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow for CBS Reduction

Caption: Workflow for the CBS reduction of 2-bromoacetophenone.

Asymmetric Transfer Hydrogenation (ATH)

This protocol outlines the asymmetric transfer hydrogenation of 2-bromoacetophenone using a well-defined Ru(II) catalyst, RuCl--INVALID-LINK--. This method avoids the use of high-pressure hydrogen gas and is known for its excellent enantioselectivity.

Materials:

-

2-bromoacetophenone

-

RuCl--INVALID-LINK--

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk tube or round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure: